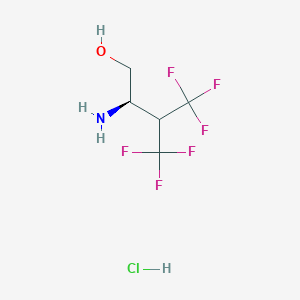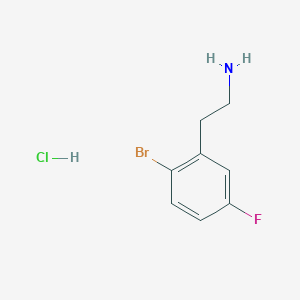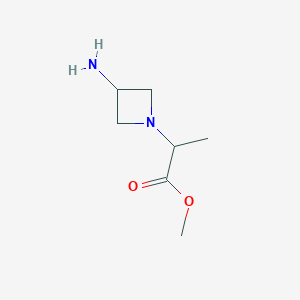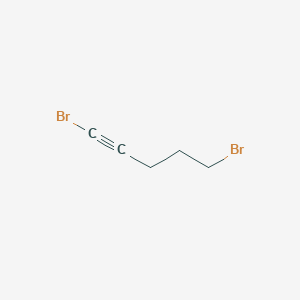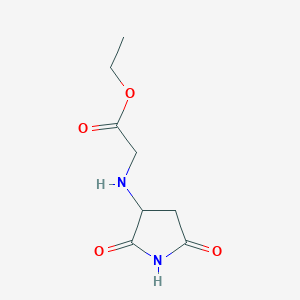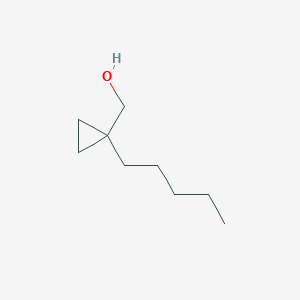
(1-Pentylcyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Pentylcyclopropyl)methanol is an organic compound characterized by a cyclopropyl ring attached to a methanol group with a pentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Pentylcyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene followed by the introduction of the methanol group. One common method is the reaction of 1-pentene with diazomethane to form the cyclopropane ring, followed by hydrolysis to introduce the methanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group, resulting in (1-Pentylcyclopropyl)methane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: (1-Pentylcyclopropyl)aldehyde or (1-Pentylcyclopropyl)carboxylic acid.
Reduction: (1-Pentylcyclopropyl)methane.
Substitution: (1-Pentylcyclopropyl)halides.
Scientific Research Applications
(1-Pentylcyclopropyl)methanol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Pentylcyclopropyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The cyclopropyl ring can impart unique steric and electronic properties, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
(1-Butylcyclopropyl)methanol: Similar structure but with a butyl side chain instead of pentyl.
(1-Hexylcyclopropyl)methanol: Similar structure but with a hexyl side chain.
Cyclopropylmethanol: Lacks the pentyl side chain, simpler structure.
Uniqueness: (1-Pentylcyclopropyl)methanol is unique due to its specific side chain length and the presence of both the cyclopropyl ring and methanol group. These features can influence its physical and chemical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(1-pentylcyclopropyl)methanol |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-9(8-10)6-7-9/h10H,2-8H2,1H3 |
InChI Key |
NMHGEMCFEPVYCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



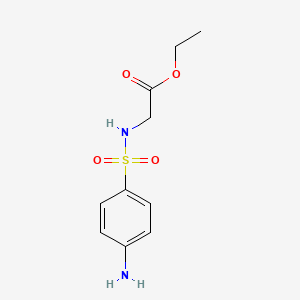
![9-bromo-7-methyl-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-6,8-dione](/img/structure/B13510162.png)

![Methyl 3-[(3,5-dichlorophenyl)amino]propanoate](/img/structure/B13510171.png)
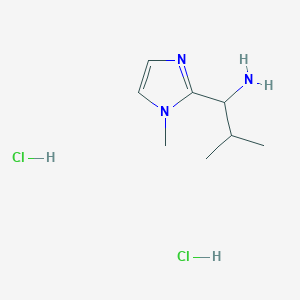
![2-{[(Tert-butoxy)carbonyl]amino}-3,3-dicyclobutylpropanoic acid](/img/structure/B13510178.png)
